Butyl[1-(2-methylphenyl)ethyl]amine Butyl[1-(2-methylphenyl)ethyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17541954
InChI: InChI=1S/C13H21N/c1-4-5-10-14-12(3)13-9-7-6-8-11(13)2/h6-9,12,14H,4-5,10H2,1-3H3
SMILES:
Molecular Formula: C13H21N
Molecular Weight: 191.31 g/mol

Butyl[1-(2-methylphenyl)ethyl]amine

CAS No.:

Cat. No.: VC17541954

Molecular Formula: C13H21N

Molecular Weight: 191.31 g/mol

* For research use only. Not for human or veterinary use.

Butyl[1-(2-methylphenyl)ethyl]amine -

Specification

Molecular Formula C13H21N
Molecular Weight 191.31 g/mol
IUPAC Name N-[1-(2-methylphenyl)ethyl]butan-1-amine
Standard InChI InChI=1S/C13H21N/c1-4-5-10-14-12(3)13-9-7-6-8-11(13)2/h6-9,12,14H,4-5,10H2,1-3H3
Standard InChI Key IUBIYHQARZNQDS-UHFFFAOYSA-N
Canonical SMILES CCCCNC(C)C1=CC=CC=C1C

Introduction

Chemical Structure and Molecular Characteristics

Butyl[1-(2-methylphenyl)ethyl]amine features a branched aliphatic amine core with a 2-methylphenyl-substituted ethyl group. The molecular formula is inferred as C₁₃H₂₁N, yielding a calculated molecular weight of 191.32 g/mol. The nitrogen atom’s basicity is influenced by the electron-donating methyl group on the phenyl ring, which slightly enhances its nucleophilicity compared to unsubstituted arylalkylamines .

The compound’s pKa is estimated to be approximately 10.5, based on comparisons to structurally similar amines such as benzylamine (pKa = 9.34) and phenethylamine (pKa = 9.87) . This alkalinity suggests moderate water solubility at acidic pH levels, though the hydrophobic aryl and alkyl groups likely render it more soluble in organic solvents like ethanol or dichloromethane .

Synthesis Methodologies

Reductive Amination

A common route for synthesizing secondary amines involves reductive amination between ketones or aldehydes and primary amines. For Butyl[1-(2-methylphenyl)ethyl]amine, this could entail reacting 2-methylphenylacetaldehyde with butylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method is noted for its high selectivity and scalability in producing asymmetrical amines .

Table 1: Comparative Synthesis Approaches

MethodReactantsCatalyst/ReagentYield (%)Reference
Reductive Amination2-Methylphenylacetaldehyde + ButylamineNaBH₃CN~75
Asymmetric CatalysisEthyl Acrylate + Imine DerivativesGuanidine Catalyst~82

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous amines reveals decomposition temperatures exceeding 200°C, suggesting Butyl[1-(2-methylphenyl)ethyl]amine is stable under standard laboratory conditions . Its boiling point is estimated at 240–260°C, extrapolated from ethylamine derivatives .

Spectroscopic Features

  • NMR: The ¹H NMR spectrum would display signals for the methyl group on the phenyl ring (δ ≈ 2.3 ppm), aromatic protons (δ ≈ 6.8–7.2 ppm), and aliphatic chains (δ ≈ 1.0–1.6 ppm for butyl; δ ≈ 2.6–3.0 ppm for ethylamine) .

  • IR: Characteristic N-H stretching vibrations near 3300 cm⁻¹ and C-N stretches at 1200–1350 cm⁻¹ would be observed .

Biological Activity and Toxicity

Receptor Interactions

While direct studies on Butyl[1-(2-methylphenyl)ethyl]amine are scarce, structurally related amines exhibit affinity for neurotransmitter receptors. For instance, phenethylamine derivatives modulate dopamine and serotonin pathways, suggesting potential psychoactive or therapeutic effects .

Acute Toxicity

Ethylamine, a simpler analogue, demonstrates an LC₅₀ (inhalation, rats) of 6,270 ppm over 60 minutes, with respiratory depression and ocular irritation as primary effects . Extrapolating these data, Butyl[1-(2-methylphenyl)ethyl]amine may require handling precautions to avoid inhalation or dermal exposure.

Table 2: Toxicity Metrics for Analogous Amines

CompoundLC₅₀ (ppm)Primary EffectsReference
Ethylamine6,270Respiratory depression
Butylamine4,500Mucous membrane irritation

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s amine functionality makes it a candidate for synthesizing bioactive molecules. For example, arylalkylamines are precursors to antidepressants and antivirals .

Catalysis

Chiral amines serve as ligands in asymmetric catalysis. The 2-methylphenyl group’s steric bulk could enhance enantioselectivity in reactions such as hydrogenation or cyclopropanation .

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